4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione is a brominated isoindoline-1,3-dione derivative This compound is characterized by the presence of multiple bromine atoms, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione typically involves the bromination of isoindoline-1,3-dione derivatives. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, followed by bromination . This process can be carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to achieve high yields and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromo-1,3-isobenzofurandione: Another brominated compound with similar structural features.
2,2’-Ethylenebis(4,5,6,7-tetrabromoisoindoline-1,3-dione): A related compound with an ethylene bridge between two isoindoline-1,3-dione units.
Uniqueness
4,5,6,7-Tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of a bromophenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C14H4Br5NO2 |
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Molecular Weight |
617.7 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(4-bromophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Br5NO2/c15-5-1-3-6(4-2-5)20-13(21)7-8(14(20)22)10(17)12(19)11(18)9(7)16/h1-4H |
InChI Key |
OKIRBGAVEPQYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
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